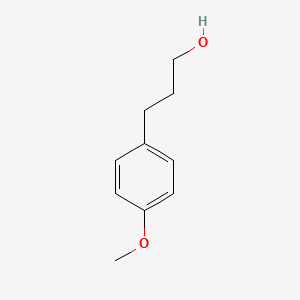

3-(4-Methoxyphenyl)propan-1-ol

Description

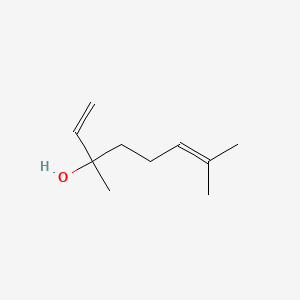

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIDHUCLROLCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202382 | |

| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-18-8 | |

| Record name | 3-(4-Methoxyphenyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5406-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxybenzenepropanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9PVU97PBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propan-1-ol, a substituted aromatic alcohol, serves as a versatile building block in organic synthesis and holds potential in the realm of medicinal chemistry.[1][2] Its structure, featuring a p-methoxyphenyl group attached to a propanol chain, offers a unique combination of aromatic and aliphatic characteristics, making it a valuable synthon for the creation of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an analysis of its characteristic spectroscopic data, and an exploration of its key chemical reactions. The information presented herein is intended to equip researchers and professionals in drug development with the technical knowledge required to effectively utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature, with a melting point of approximately 26°C.[3][4] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5406-18-8 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |

| Molecular Weight | 166.22 g/mol | [3][4] |

| Melting Point | 26 °C | [3][4] |

| Boiling Point | 164-168 °C at 18 mmHg | [1][5] |

| Refractive Index (n20/D) | 1.532 | [1] |

| Density | ~1.037 g/cm³ | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as an ester of 4-methoxycinnamic acid. The following protocol details the reduction of ethyl 4-methoxycinnamate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing both the ester and the carbon-carbon double bond.

Experimental Protocol: Reduction of Ethyl 4-methoxycinnamate

Causality behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity, which is necessary to reduce both the ester functionality and the conjugated alkene in a single step.

-

Anhydrous Diethyl Ether or THF: These are standard aprotic solvents for LiAlH₄ reductions as they are unreactive towards the hydride and can dissolve the reactants. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Ice Bath (0°C): The reaction is highly exothermic. An ice bath is used to control the reaction rate and prevent side reactions.

-

Work-up with Water and NaOH: This is a standard procedure to quench the excess LiAlH₄ and the aluminate complexes formed during the reaction. The sequential addition of water and then a base like NaOH is a controlled way to safely decompose the reactive species and precipitate aluminum salts, which can then be filtered off.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Lithium aluminum hydride (LiAlH₄) (1.2 equivalents) is carefully suspended in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cooled to 0°C in an ice bath.

-

Substrate Addition: A solution of ethyl 4-methoxycinnamate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water. This is done while cooling the flask in an ice bath.

-

Work-up: The resulting white precipitate of aluminum salts is removed by filtration. The organic layer is separated from the aqueous layer, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography on silica gel.

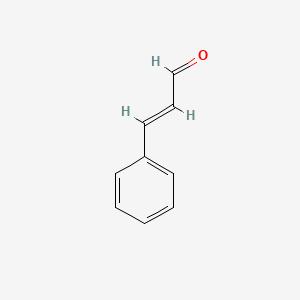

Caption: Plausible fragmentation in EI-MS.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the hydroxyl group and the aromatic ring.

Oxidation

The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. A mild oxidation, such as the Swern oxidation, will yield the aldehyde, 3-(4-methoxyphenyl)propanal. [3][6][7][8]

Caption: Oxidation to the corresponding aldehyde.

Etherification

The hydroxyl group can be converted to an ether via the Williamson ether synthesis. [9][10][11][12][13]This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Esterification

Esterification of the primary alcohol can be achieved by reaction with a carboxylic acid or its derivative. The Steglich esterification, using a coupling agent like DCC and a catalyst such as DMAP, is a mild and efficient method for this transformation. [14][15][16][17][18]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of various target molecules in medicinal chemistry. Its structural motif is found in a range of biologically active compounds. The methoxy group can be a key feature for receptor binding or can be deprotected to the corresponding phenol, providing a handle for further functionalization. The propanol side chain allows for the introduction of various pharmacophores. For instance, derivatives of this compound could be explored as potential enzyme inhibitors or receptor ligands in various therapeutic areas.

Safety Information

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area. Avoid contact with skin and eyes.

References

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Swern oxidation. Wikipedia. [Link]

-

Williamson ether synthesis of 1-methoxy-4-propoxybenzene. Chegg. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. Samples Essays. [Link]

-

3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406. PubChem. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Swern Oxidation. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

7 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Swern Oxidation Proceedure. MSU chemistry. [Link]

-

3 - (4-Methoxyphenyl)-1-Propanol at ₹ 2950/litre | Propylene Glycol Monomethyl Ether PGME in Mumbai | ID: 4261876333. IndiaMART. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. [Link]

-

This compound. SIELC Technologies. [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Steglich esterification – Knowledge and References. Taylor & Francis. [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Scribd. [Link]

-

Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis | Burapha Science Journal. ThaiJO. [Link]

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Synthesis of 4-methoxyphenylmagnesium bromide. PrepChem.com. [Link]

-

B. W nsch and C. Geiger Carbon monoxide is formally the anhydride of formic acid. Methylamines can be prepar- ed by the direct r. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

3-(4-(MethoxyMethoxy)phenyl)propan-1-ol | CAS#:74882-15-8 | Chemsrc. [Link]

-

Propanal, 3-(4-hydroxy-3-methoxyphenyl). the NIST WebBook. [Link]

-

mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]

- 2. This compound | 5406-18-8 | TCI AMERICA [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. homework.study.com [homework.study.com]

- 10. studentshare.org [studentshare.org]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. Steglich esterification - Wikipedia [en.wikipedia.org]

- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. Steglich Esterification [organic-chemistry.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol (CAS: 5406-18-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Phenylpropanoid

3-(4-Methoxyphenyl)propan-1-ol, a seemingly unassuming aromatic alcohol, holds a place of quiet significance in the landscape of chemical synthesis and drug discovery. Its structural motif—a methoxy-substituted phenyl ring linked to a propanol chain—serves as a versatile scaffold, appearing in a variety of biologically active molecules and offering a valuable starting point for the construction of complex pharmaceutical agents. This guide, intended for the discerning eye of researchers and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of this compound, from its fundamental properties and synthesis to its potential applications in the quest for new therapeutics. By elucidating the "why" behind the "how," this document endeavors to be a practical and insightful resource for those working at the forefront of chemical and biomedical innovation.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its successful application in research and development. This compound is a colorless to light yellow liquid at room temperature, possessing a set of well-defined properties that are crucial for its handling, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 5406-18-8 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Melting Point | 26 °C | [2] |

| Boiling Point | 164-168 °C at 18 mmHg | [3] |

| Density | 1.037 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.532 | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | |

| LogP | 1.62010 | [2] |

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Below is a summary and interpretation of its characteristic spectral data.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.11 | d, J ≈ 8.6 Hz | 2H | Ar-H (ortho to -CH₂CH₂CH₂OH) |

| ~6.83 | d, J ≈ 8.6 Hz | 2H | Ar-H (ortho to -OCH₃) |

| ~3.79 | s | 3H | -OCH ₃ |

| ~3.66 | t, J ≈ 6.4 Hz | 2H | -CH₂CH ₂OH |

| ~2.64 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂CH₂CH₂OH |

| ~1.85 | m | 2H | -CH₂CH ₂CH₂OH |

| ~1.5 (variable) | br s | 1H | -OH |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~157.9 | C -OCH₃ (aromatic) |

| ~133.8 | Ar-C -CH₂ (aromatic) |

| ~129.8 | Ar-C H (ortho to -CH₂CH₂CH₂OH) |

| ~113.8 | Ar-C H (ortho to -OCH₃) |

| ~62.2 | -CH₂CH₂C H₂OH |

| ~55.2 | -OC H₃ |

| ~34.1 | -CH₂C H₂CH₂OH |

| ~31.4 | Ar-C H₂CH₂CH₂OH |

The IR spectrum highlights the presence of key functional groups through their characteristic vibrational frequencies.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1610, 1510 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1035 | Strong | C-O stretch (primary alcohol) |

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[1]

| m/z | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 121 | Base peak, [M - CH₂CH₂OH]⁺ (benzylic cleavage) |

| 107 | [M - C₃H₆OH]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Section 2: Synthesis and Purification

The synthesis of this compound is most commonly and efficiently achieved through the reduction of a corresponding carbonyl compound, such as 3-(4-methoxyphenyl)propanoic acid or its ester derivative. The choice of starting material often depends on commercial availability and cost.

Synthetic Pathway: Reduction of an Ester Precursor

A reliable and high-yielding route involves the reduction of ethyl 3-(4-methoxyphenyl)propanoate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the reduction of ethyl 3-(4-methoxyphenyl)propanoate.

Materials:

-

Ethyl 3-(4-methoxyphenyl)propanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Ester: Dissolve ethyl 3-(4-methoxyphenyl)propanoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis (e.g., using a 4:1 hexane:ethyl acetate mobile phase) indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.

-

Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the organic filtrates and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product can be purified to high purity using flash column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chromatography column, flasks for fraction collection

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the mobile phase should be optimized based on TLC analysis.[6]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear liquid.

Section 3: Applications in Drug Discovery and Development

The 4-methoxyphenylpropanol scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of biologically active compounds. Its utility stems from the combination of a lipophilic aromatic ring, which can engage in various receptor interactions, and a flexible propanol chain that can be readily functionalized.

Precursor for Selective Estrogen Receptor Modulators (SERMs)

One of the most significant applications of structures related to this compound is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[7][8] Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[9] The 4-methoxyphenyl group is a common feature in many SERMs, where it often mimics the phenolic A-ring of estradiol, allowing for interaction with the estrogen receptor. While not a direct precursor in the most common industrial syntheses of Raloxifene, this compound represents a valuable starting material for the synthesis of novel Raloxifene analogs and other SERMs.[8] The propanol functionality can be readily converted to other groups, such as amines or ethers, to introduce the side chains necessary for SERM activity.

Scaffold for Anti-inflammatory and Antimicrobial Agents

Numerous studies have demonstrated the anti-inflammatory and antimicrobial properties of compounds containing the methoxyphenyl moiety.

-

Anti-inflammatory Activity: Derivatives of 3-(4-methoxyphenyl)propionic acid have been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators and cytokines through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[10] The structural similarity of this compound to these active compounds makes it an attractive starting point for the development of novel anti-inflammatory agents.

-

Antimicrobial Activity: Methoxyphenol compounds, such as eugenol (a related natural product), have well-documented antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[11][12] The mechanism of action is often attributed to the disruption of bacterial cell membranes. The 4-methoxyphenyl group in this compound provides a lipophilic domain that can be crucial for membrane interaction, and the propanol chain offers a site for further modification to enhance potency and spectrum of activity.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is intended for research and development use only and should be handled by technically qualified individuals.

-

Hazard Identification: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Building Block with Broad Potential

This compound, with its straightforward synthesis, well-defined properties, and versatile chemical nature, represents a valuable tool in the arsenal of the modern medicinal chemist. Its structural relationship to a variety of bioactive molecules, from SERMs to anti-inflammatory and antimicrobial agents, underscores its potential as a starting point for the discovery and development of new therapeutic agents. This guide has aimed to provide a comprehensive overview of this compound, equipping researchers with the knowledge necessary to harness its potential in their own investigations. As the search for novel and more effective drugs continues, the utility of such fundamental building blocks will undoubtedly remain a cornerstone of innovation.

References

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Lee, J. H., et al. (2018).

-

The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Retrieved from [Link]

- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-13.

-

FTIR interpretation? (2016). Retrieved from [Link]

-

New Drug Approvals. (2020). RALOXIFENE. Retrieved from [Link]

- Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

JOCPR. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 7. Retrieved from [Link]

-

Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

- Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.

-

ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Retrieved from [Link]

-

NIH. (n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Retrieved from [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

-

Synthesis of three hydroxyraloxifenes as reference compounds in doping analytics. (n.d.). Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). Retrieved from [Link]

-

International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Retrieved from [Link]

-

ResearchGate. (2011). How to Interpret FTIR result?. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

-

NIH. (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). Retrieved from [Link]

-

(1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (2022). Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). US20090140201A1 - Solutions of lithium aluminium hydride.

-

PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

Sources

- 1. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 5406-18-8 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. santaisci.com [santaisci.com]

- 7. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. orgsyn.org [orgsyn.org]

- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol

An Essential Building Block for Specialized Synthesis

Abstract

This technical guide provides an in-depth overview of 3-(4-Methoxyphenyl)propan-1-ol, a key aromatic alcohol used in the synthesis of complex organic molecules. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers insights into its synthesis, analytical characterization, and applications. Authored for researchers, chemists, and professionals in drug development, this paper consolidates critical data and methodologies to support advanced research and manufacturing. It includes validated protocols for synthesis and purification, detailed analytical procedures for quality assurance, and a survey of its established roles in pharmacology and materials science, all supported by authoritative references.

Introduction

This compound, also known as 4-methoxybenzenepropanol, is a valuable bifunctional organic compound. It features a primary alcohol group and a methoxy-substituted benzene ring, making it a versatile precursor in multi-step organic syntheses. Its structural characteristics allow for a wide range of chemical transformations, rendering it a compound of significant interest in the development of pharmaceuticals, agrochemicals, and specialty polymers. This guide serves as a senior-level resource, elucidating the compound's properties and the causal relationships behind its synthetic and analytical protocols.

Physicochemical & Structural Properties

The utility of any chemical building block begins with a precise understanding of its fundamental properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 166.22 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3][5] |

| CAS Number | 5406-18-8 | [1][2][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzenepropanol, 4-methoxy-; 4-Methoxybenzenepropanol | [4][5] |

| Appearance | Colorless clear viscous liquid (estimated) | [6] |

| Melting Point | 26 °C | [1][7] |

| Boiling Point | 164-168 °C at 18 mmHg | [6] |

| Refractive Index | n20/D 1.532 (lit.) | |

| InChI Key | NIIDHUCLROLCBU-UHFFFAOYSA-N | [2][5] |

| SMILES | COc1ccc(CCCO)cc1 | [2] |

Synthesis and Mechanistic Considerations

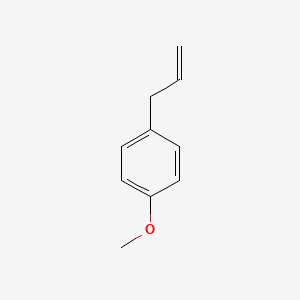

The synthesis of this compound is most commonly achieved through the reduction of a carbonyl or carboxyl group from a suitable precursor. A prevalent and reliable method involves the reduction of 3-(4-methoxyphenyl)propanoic acid or its corresponding aldehyde, 3-(4-methoxyphenyl)propanal.

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

A Comprehensive Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol: Synthesis, Characterization, and Applications in Drug Development

Foreword: The Strategic Importance of Phenylpropanoids in Medicinal Chemistry

The phenylpropanoid scaffold, a C6-C3 carbon framework, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The inherent versatility of this scaffold, allowing for diverse functionalization on both the aromatic ring and the propyl side chain, has established it as a "privileged structure" in drug discovery. Within this class of compounds, 3-(4-Methoxyphenyl)propan-1-ol emerges as a particularly valuable synthetic intermediate. Its methoxy-substituted phenyl ring and terminal primary alcohol offer a rich platform for chemical modification, enabling the construction of more complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its characterization and strategic application as a synthon in the development of novel therapeutic agents.

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also commonly referred to by synonyms such as 4-methoxybenzenepropanol and 3-(p-methoxyphenyl)-1-propanol[1].

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5406-18-8 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless clear viscous liquid (est.) | [2] |

| Melting Point | 26.00 to 28.00 °C | [2] |

| Boiling Point | 164.00 to 168.00 °C @ 18.00 mm Hg | [2] |

| Refractive Index | 1.53200 @ 20.00 °C | [2] |

| Solubility | Soluble in water (3092 mg/L @ 25 °C, est.) | [2] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several reliable routes. The choice of a particular method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Here, we present two robust and commonly employed synthetic strategies: the reduction of 3-(4-methoxyphenyl)propanoic acid and a Grignard-based approach.

Synthesis via Reduction of a Carboxylic Acid Precursor

This method involves the reduction of the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for this transformation[3][4][5].

2.1.1. Rationale for Method Selection

The reduction of carboxylic acids with LiAlH₄ is a high-yielding and general method for the preparation of primary alcohols[3][4]. The precursor, 3-(4-methoxyphenyl)propanoic acid, is commercially available or can be readily synthesized, making this a convenient route. The reaction is typically clean, with the primary challenge being the careful handling of the pyrophoric LiAlH₄ and the aqueous workup.

2.1.2. Experimental Protocol: Reduction of 3-(4-methoxyphenyl)propanoic Acid

Materials:

-

3-(4-methoxyphenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

Addition of Carboxylic Acid: A solution of 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is known as the Fieser workup.

-

Workup: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for the reduction of 3-(4-methoxyphenyl)propanoic acid.

Synthesis via Grignard Reaction

An alternative and versatile approach involves the formation of a C-C bond using a Grignard reagent. This can be achieved by reacting the Grignard reagent derived from a protected 3-halopropanol with anisole, or more commonly, by reacting a 4-methoxyphenyl Grignard reagent with an appropriate epoxide or protected haloalcohol. A plausible route involves the reaction of 4-methoxyphenylmagnesium bromide with ethylene oxide.

2.2.1. Rationale for Method Selection

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds[6]. The reaction of a Grignard reagent with an epoxide is a classic method for producing a primary alcohol with a two-carbon extension. The starting materials, 4-bromoanisole and ethylene oxide, are readily available. This method offers a convergent approach to the target molecule.

2.2.2. Experimental Protocol: Grignard Reaction with Ethylene Oxide

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethylene oxide (condensed and dissolved in cold, anhydrous ether)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Iodine crystal (for initiation)

-

Argon or Nitrogen gas

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine. Anhydrous diethyl ether is added to cover the magnesium. A solution of 4-bromoanisole (1.0 equivalent) in anhydrous ether is added dropwise to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. The remaining 4-bromoanisole solution is then added at a rate to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

-

Reaction with Epoxide: The Grignard reagent solution is cooled to 0 °C. A solution of ethylene oxide (1.2 equivalents) in cold, anhydrous diethyl ether is added slowly to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Completion: After the addition, the mixture is stirred at room temperature for 1-2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Caption: Grignard-based synthetic workflow for this compound.

Comprehensive Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. Based on the structure and data from similar compounds, such as methyl 3-(4-methoxyphenyl)propionate[7], the following spectral assignments can be made.

3.1.1. ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.12 | d | 2H | ~8.5 | H-2, H-6 (Aromatic) |

| ~6.85 | d | 2H | ~8.5 | H-3, H-5 (Aromatic) |

| ~3.80 | s | 3H | - | -OCH₃ |

| ~3.68 | t | 2H | ~6.5 | -CH₂-OH |

| ~2.65 | t | 2H | ~7.5 | Ar-CH₂- |

| ~1.88 | p | 2H | ~7.0 | -CH₂-CH₂-CH₂- |

| ~1.5 (br s) | s | 1H | - | -OH |

3.1.2. ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~158.0 | Quaternary | C-4 (Aromatic) |

| ~133.5 | Quaternary | C-1 (Aromatic) |

| ~129.5 | CH | C-2, C-6 (Aromatic) |

| ~113.8 | CH | C-3, C-5 (Aromatic) |

| ~62.3 | CH₂ | -CH₂-OH |

| ~55.2 | CH₃ | -OCH₃ |

| ~34.2 | CH₂ | -CH₂-CH₂-CH₂- |

| ~31.5 | CH₂ | Ar-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (alcohol) |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |

| ~1245 | Strong | C-O stretch (aryl ether) |

| ~1035 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of H₂O: A peak at m/z = 148 (M⁺ - 18), resulting from the dehydration of the alcohol.

-

Benzylic Cleavage: A strong peak at m/z = 121, corresponding to the stable 4-methoxybenzyl cation, formed by cleavage of the Cα-Cβ bond of the side chain. This is often the base peak[8][9].

-

Loss of the Propyl Alcohol Chain: A peak at m/z = 107, corresponding to the 4-methoxyphenyl cation.

-

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxyphenyl group is a common feature in many pharmaceuticals, often contributing to favorable pharmacokinetic properties and target engagement[10].

Role as a Synthetic Intermediate (Synthon)

The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, amines, and halides. This allows for its incorporation into larger molecular frameworks. For example, it can serve as a precursor for the synthesis of chalcone derivatives, a class of compounds known for their wide range of biological activities, including anticancer and anti-inflammatory properties.

Potential Pharmacological Relevance

While the direct biological activity of this compound is not extensively documented, its structural motifs are present in numerous biologically active compounds. For instance, derivatives of the related 3-methoxyphenyl group are found in analgesics like Tramadol and Tapentadol[10]. Furthermore, chalcones derived from methoxy-substituted aromatic aldehydes have been investigated for their potential as therapeutic agents[11][12]. The 4-methoxyphenyl moiety can also be a key component in the synthesis of compounds targeting various receptors and enzymes.

The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships (SAR). For example, etherification or esterification of the terminal alcohol, or further substitution on the aromatic ring, can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its biological activity.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined profile of physicochemical properties and a range of accessible synthetic routes. Its characterization is straightforward using standard spectroscopic methods. The true power of this molecule lies in its utility as a synthetic building block in the field of drug development. The strategic incorporation of its methoxyphenylpropanol core into more complex structures provides a reliable pathway for the generation of novel compounds with the potential for significant pharmacological activity. This guide has provided a comprehensive overview for researchers and scientists, aiming to facilitate the synthesis and application of this important synthon in the ongoing quest for new and improved therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-Anisaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). Retrieved from [Link]

- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

-

CSIR-NIScPR. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

-

Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Unknown. (n.d.). 1H-NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

Sources

- 1. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one [mdpi.com]

- 12. researchgate.net [researchgate.net]

Navigating the Nomenclature of 3-(4-Methoxyphenyl)propan-1-ol: A Comprehensive Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the chemical compound 3-(4-Methoxyphenyl)propan-1-ol, designed for researchers, scientists, and professionals in the field of drug development. This document provides a thorough analysis of its various synonyms, chemical identifiers, and structural properties, alongside practical methodologies for its characterization. Our objective is to furnish the scientific community with a detailed and authoritative resource to support ongoing and future research endeavors.

Introduction: Understanding the Core Compound

This compound is an aromatic alcohol that features a propan-1-ol chain substituted with a 4-methoxyphenyl group. This compound serves as a valuable building block in organic synthesis and has applications in various fields of chemical research. Its structural features, comprising a hydroxyl functional group and a methoxy-substituted benzene ring, make it a subject of interest for studies involving fragrance, materials science, and pharmaceutical development. A clear and unambiguous understanding of its nomenclature is paramount for accurate scientific communication and reproducible research.

Decoding the Identity: A Deep Dive into Nomenclature and Synonyms

The identification of a chemical compound in scientific literature and databases can be challenging due to the use of multiple naming conventions. This section provides a comprehensive overview of the synonyms and identifiers for this compound, ensuring clarity and precision in its reference.

IUPAC and Systematic Names

The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name precisely describes the molecular structure, indicating a three-carbon alcohol chain (propan-1-ol) with a methoxy group at the fourth position of the phenyl substituent.

Common and Trivial Names

In addition to its systematic name, this compound is also known by several common or trivial names, which have been widely adopted in commercial and laboratory settings. These include:

-

3-(p-Methoxyphenyl)-1-propanol[1]

-

Hydrocinnamic alcohol, p-methoxy-

The prefix "p-" (para) in "p-Methoxyphenyl" specifies the substitution pattern on the benzene ring, where the propanol and methoxy groups are opposite to each other.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a set of unique identifiers is assigned to each chemical substance. The key identifiers for this compound are summarized in the table below.

| Identifier Type | Identifier | Authoritative Source |

| CAS Number | 5406-18-8 | Chemical Abstracts Service[2][3][4][5] |

| PubChem CID | 79406 | PubChem[1][4] |

| EINECS Number | 226-463-0 | European Inventory of Existing Commercial Chemical Substances[1][3][4][5] |

| InChI | InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | IUPAC International Chemical Identifier[1][3][6] |

| SMILES | COC1=CC=C(C=C1)CCCO | Simplified Molecular-Input Line-Entry System[1][6][7] |

Visualization of Chemical Structure

To visually represent the molecular architecture of this compound, the following diagram illustrates the connectivity of atoms and functional groups.

Figure 1: Chemical structure of this compound.

Experimental Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

The identity and purity of this compound can be reliably determined using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, providing a quantitative measure of the analyte.

Rationale for Method Selection

RP-HPLC is a robust and widely used analytical technique for the separation and quantification of organic molecules. The choice of a C18 column is based on its strong retention of nonpolar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time of the analyte. UV detection is suitable due to the presence of the chromophoric benzene ring in the molecule.

Step-by-Step HPLC Protocol

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Preparation of Sample Solution:

-

Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

The retention time of the peak in the sample chromatogram should match that of the reference standard.

-

Workflow Diagram

Figure 2: Workflow for the HPLC analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the nomenclature associated with this compound. By consolidating its various synonyms, systematic names, and chemical identifiers, this document aims to facilitate clear and accurate communication within the scientific community. Furthermore, the detailed HPLC protocol offers a practical and reliable method for the characterization and quantification of this compound, underscoring the importance of robust analytical techniques in chemical research and development.

References

-

PubChem. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406. [Link]

-

Scent.vn. This compound. [Link]

-

SIELC Technologies. This compound. [Link]

-

The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol. [Link]

-

PubChemLite. This compound (C10H14O2). [Link]

-

Stenutz. This compound. [Link]

Sources

- 1. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. parchem.com [parchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 3-(4-甲氧苯基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to 3-(p-Methoxyphenyl)propanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Methoxyphenyl)propanol, also known as 4-methoxybenzenepropanol, is a versatile substituted phenylpropanoid that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a hydroxyl group at the terminus of a propyl chain attached to a methoxy-substituted benzene ring, imparts a unique combination of properties that make it a compound of interest in the pharmaceutical, fragrance, and fine chemical industries.[2][3] This technical guide provides a comprehensive overview of the physical and spectral properties of 3-(p-Methoxyphenyl)propanol, detailed protocols for its synthesis and purification, and an exploration of its current and potential applications, with a particular focus on its relevance to drug discovery and development. Phenylpropanoids, as a class of natural products, exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which underscores the potential of their derivatives in medicinal chemistry.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of 3-(p-Methoxyphenyl)propanol is fundamental for its effective use in research and development.

Physical Constants

The key physical constants of 3-(p-Methoxyphenyl)propanol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5406-18-8 | [1][5] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][5] |

| Molecular Weight | 166.22 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Melting Point | 26 °C | [5][7] |

| Boiling Point | 164-168 °C at 18 mmHg; 133-134 °C at 4 Torr | [5][6][7] |

| Density | 1.037 g/cm³ (predicted) | [5] |

| Refractive Index (n²⁰/D) | 1.532 | [5][6] |

| Solubility | Soluble in many organic solvents such as ethanol, acetone, and dichloromethane. Soluble in water (3092 mg/L at 25 °C, estimated). | [2][6] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3-(p-Methoxyphenyl)propanol.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the methylene protons of the propyl chain, the hydroxyl proton, and the methoxy protons.[8] A detailed guide on interpreting NMR spectra can be found in the literature.[9]

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number and chemical environment of the carbon atoms. Distinct signals are expected for the aromatic carbons (with quaternary carbons showing different shifts from protonated carbons), the three carbons of the propyl chain, and the methoxy carbon.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-O stretching and aromatic C-H and C=C stretching are also expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) is expected at m/z = 166. The fragmentation pattern can provide further structural confirmation.[11]

Synthesis and Purification Methodologies

The synthesis of 3-(p-Methoxyphenyl)propanol can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and reliable methods are detailed below.

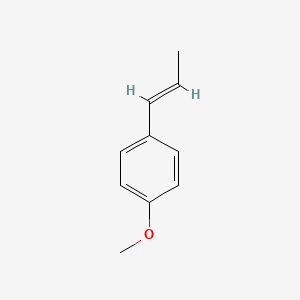

Method 1: Reduction of Ethyl p-Methoxycinnamate

This method involves the reduction of the ester and the double bond of a cinnamate precursor. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[12]

Reaction Pathway:

Sources

- 1. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3-(4-METHOXYPHENYL)-1-PROPANOL(5406-18-8) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data of 3-(4-Methoxyphenyl)propan-1-ol: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Methoxyphenyl)propan-1-ol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using fundamental spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining not just the data but the rationale behind the spectral features.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C₁₀H₁₄O₂, is an aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, characterized by a p-substituted benzene ring and a propanol chain, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations. This guide will walk you through the acquisition and interpretation of its key spectroscopic data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environments, and their connectivity.

Experimental Protocol

A typical ¹H NMR spectrum of this compound can be acquired using the following parameters:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Relaxation Delay: 5 seconds[2]

Data Interpretation and Peak Assignments

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, aliphatic, methoxy, and hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.11 | Doublet | 2H | H-2, H-6 |

| ~6.84 | Doublet | 2H | H-3, H-5 |

| ~3.79 | Singlet | 3H | H-10 (OCH₃) |

| ~3.67 | Triplet | 2H | H-9 (-CH₂OH) |

| ~2.65 | Triplet | 2H | H-7 (Ar-CH₂-) |

| ~1.87 | Quintet | 2H | H-8 (-CH₂CH₂CH₂-) |

| ~1.5 (variable) | Singlet (broad) | 1H | OH |

Rationale for Assignments:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The protons H-2 and H-6 are ortho to the electron-donating methoxy group and are therefore shielded relative to the protons H-3 and H-5, which are meta. This results in two doublets.

-

Methoxy Protons (H-10): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet at approximately 3.79 ppm.

-

Propanol Chain Protons (H-7, H-8, H-9):

-

The methylene group attached to the aromatic ring (H-7) is deshielded by the ring current and appears as a triplet around 2.65 ppm due to coupling with the adjacent methylene group (H-8).

-

The methylene group attached to the hydroxyl group (H-9) is deshielded by the electronegative oxygen atom and appears as a triplet around 3.67 ppm, coupled with the H-8 protons.

-

The central methylene group (H-8) is coupled to both adjacent methylene groups (H-7 and H-9), resulting in a more complex multiplet, often a quintet, around 1.87 ppm.

-

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol

A typical ¹³C NMR spectrum can be acquired using the following parameters:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Reference: CDCl₃ at 77.16 ppm

-

Pulse Sequence: Proton-decoupled

-

Relaxation Delay: 2 seconds

Data Interpretation and Peak Assignments

The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the ten carbon atoms in the molecule, with some carbons being chemically equivalent.

| Chemical Shift (δ, ppm) | Assignment |

| ~157.9 | C-4 |

| ~134.0 | C-1 |

| ~129.5 | C-2, C-6 |

| ~113.8 | C-3, C-5 |

| ~62.3 | C-9 |

| ~55.2 | C-10 |

| ~34.1 | C-8 |

| ~31.4 | C-7 |

Rationale for Assignments:

-

Aromatic Carbons (C-1 to C-6):

-

The carbon atom bearing the methoxy group (C-4) is the most deshielded aromatic carbon due to the electron-donating effect of the oxygen atom, appearing around 157.9 ppm.

-

The ipso-carbon (C-1) to which the propyl chain is attached appears around 134.0 ppm.

-

The chemically equivalent carbons C-2 and C-6 appear at approximately 129.5 ppm.

-

The carbons C-3 and C-5 are shielded by the electron-donating methoxy group and appear at a higher field, around 113.8 ppm.

-

-

Methoxy Carbon (C-10): The carbon of the methoxy group gives a characteristic signal around 55.2 ppm.

-

Propanol Chain Carbons (C-7, C-8, C-9):

-

The carbon attached to the hydroxyl group (C-9) is the most deshielded of the aliphatic carbons due to the electronegativity of the oxygen, appearing at approximately 62.3 ppm.

-

The other two methylene carbons of the propyl chain (C-7 and C-8) appear in the aliphatic region, with C-8 being slightly more downfield than C-7.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

An IR spectrum can be obtained using the following method:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.[3][4]

-

Technique: Transmission or Attenuated Total Reflectance (ATR).[5][6]

-

Spectral Range: 4000-400 cm⁻¹

Data Interpretation and Peak Assignments

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretching (alcohol) |

| ~3000-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1610, 1510 | Strong | C=C stretching (aromatic ring) |

| ~1245 | Strong | C-O-C asymmetric stretching (ether) |

| ~1035 | Strong | C-O stretching (primary alcohol) |

| ~825 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

Rationale for Assignments:

-

O-H Stretch: The broad and strong absorption band around 3350 cm⁻¹ is a classic signature of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the propyl chain and the methoxy group. Aromatic C-H stretches may be observed as weaker bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretches: The strong absorptions at approximately 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O-C Stretch: The strong band around 1245 cm⁻¹ is indicative of the asymmetric stretching of the aryl-alkyl ether linkage.

-

C-O Stretch: The strong absorption at about 1035 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the primary alcohol.

-

Aromatic C-H Bending: The strong band around 825 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol

A mass spectrum can be obtained using the following technique:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Method: Electron Ionization (EI) at 70 eV

-

Analyzer: Quadrupole

-

Inlet System: Gas chromatography for sample introduction

Data Interpretation and Fragmentation Pattern

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Table of Key Fragments:

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 122 | [M - C₂H₄O]⁺ |

| 121 | [M - C₂H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation of this compound.

-

Molecular Ion (m/z 166): The peak at m/z 166 corresponds to the intact molecule with one electron removed.[1]

-

Benzylic Cleavage (m/z 121): A very common and favorable fragmentation for this type of molecule is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable, resonance-stabilized benzylic cation at m/z 121. This is often the base peak in the spectrum.

-

McLafferty Rearrangement (m/z 122): A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen from the hydroxyl group to the aromatic ring, followed by the elimination of a neutral molecule of vinyl alcohol (C₂H₄O), resulting in a fragment at m/z 122.

-

Further Fragmentation (m/z 91 and 77): The benzylic cation at m/z 121 can further lose a molecule of formaldehyde (CH₂O) to form the tropylium ion at m/z 91. The tropylium ion can then lose acetylene to form the phenyl cation at m/z 77.

Conclusion